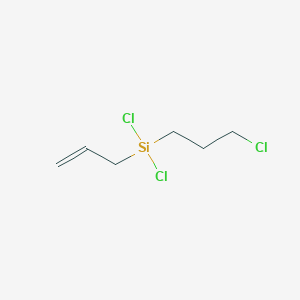

Allyl(chloropropyl)dichlorosilane

Overview

Description

Allyl(chloropropyl)dichlorosilane: is an organosilicon compound that has garnered significant interest in organic synthesis due to its versatility in forming carbon-silicon bonds. This compound is particularly valuable in the creation of various organosilicon compounds, which are pivotal in numerous industrial and research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl(chloropropyl)dichlorosilane can be synthesized through the hydrosilylation reaction of allyl chloride with trichlorosilane in the presence of a platinum-containing catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction of trichlorosilane with allyl chloride. The process is catalyzed by a platinum-containing polymeric organosiloxane-ammonium compound, which enhances the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: Allyl(chloropropyl)dichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.

Hydrosilylation: The addition of hydrosilanes to alkenes, which is a key reaction in the production of organosilicon compounds.

Common Reagents and Conditions:

Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

Catalysts: Platinum-based catalysts are frequently employed in hydrosilylation reactions to enhance reaction rates and selectivity.

Major Products:

Silanols: Formed through hydrolysis.

Organosilicon Compounds: Produced via hydrosilylation and substitution reactions.

Scientific Research Applications

Allyl(chloropropyl)dichlorosilane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organosilicon compounds, which are essential in the production of silicone rubber, resins, coatings, and adhesives.

Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

Medicine: Utilized in the development of drug delivery systems and biomedical devices due to its biocompatibility and ability to form stable bonds with organic molecules.

Industry: Plays a crucial role in the production of silicone-based materials, which are used in a variety of industrial applications, including sealants, lubricants, and insulating materials.

Comparison with Similar Compounds

Allyltrichlorosilane: An organosilicon compound with a similar structure but contains three chlorine atoms bonded to silicon.

Chlorosilane: A group of reactive, chlorine-containing compounds related to silane.

Uniqueness: Allyl(chloropropyl)dichlorosilane is unique due to its bifunctional nature, containing both allyl and chloropropyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in the synthesis of complex organosilicon compounds .

Properties

IUPAC Name |

dichloro-(3-chloropropyl)-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-5-10(8,9)6-3-4-7/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFRHHCUWMNSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CCCCl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628865 | |

| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166970-54-3 | |

| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)

![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)